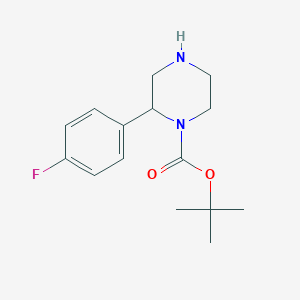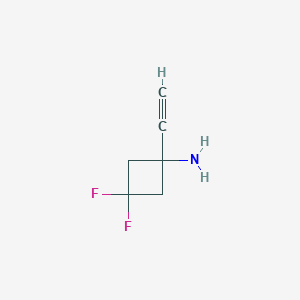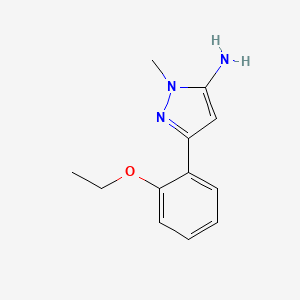
4-(2-Ethylphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylphenyl)but-3-en-2-one is an organic compound with a molecular formula of C12H14O It is a member of the butenone family, characterized by the presence of a butenone backbone with an ethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the use of a Grignard reaction. In this method, ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an ether solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 4-(2-Ethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through hydrogen bonding and van der Waals forces, which influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Phenylbut-3-en-2-one: Similar in structure but lacks the ethyl group on the phenyl ring.
4-(4-Methylphenyl)but-3-en-2-one: Contains a methyl group instead of an ethyl group on the phenyl ring
Uniqueness: 4-(2-Ethylphenyl)but-3-en-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(E)-4-(2-ethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-9H,3H2,1-2H3/b9-8+ |
InChI-Schlüssel |
KMAGAJXFAHGUCF-CMDGGOBGSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1/C=C/C(=O)C |
Kanonische SMILES |
CCC1=CC=CC=C1C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


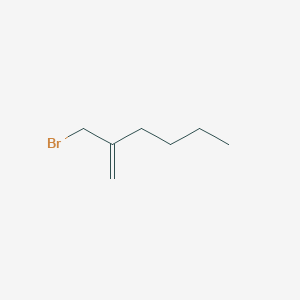
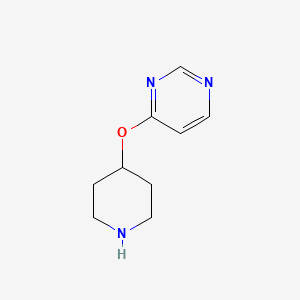
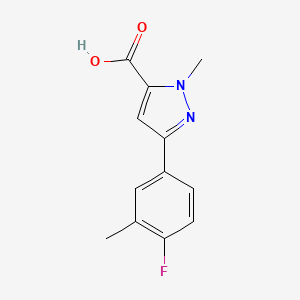

![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)

